molecular formula C25H19NO3S B1684135 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one CAS No. 503468-95-9

8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

Cat. No. B1684135
M. Wt: 413.5 g/mol
InChI Key: JAMULYFATHSZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, or 8-DBM, is a synthetic molecule with a wide range of applications in scientific research. It is a derivative of the benzopyran class of compounds, which have a variety of biological activities. 8-DBM has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and is being studied for its potential use in the treatment of a variety of diseases.

Scientific Research Applications

DNA-Dependent Protein Kinase and ATM in Cell Survival

Guo et al. (2011) explored the role of 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one (NU7441) in cellular response to NK314, a Topoisomerase IIα inhibitor. They found that NU7441, a DNA-PK inhibitor, along with ATM inhibitor, significantly sensitizes cells to NK314, suggesting their potential in enhancing antitumor effects.

Antiplatelet 2-Aminochromones

In research by Morris et al. (1993), a series of antiplatelet 2-morpholinylchromones, including modifications of 8-methyl-7-(phenylmethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, were synthesized. These derivatives were found to be potent inhibitors of ADP-induced platelet aggregation, indicating their therapeutic potential in preventing thrombus formation Morris et al..

Antitumor Agents from Benzopyranylamine Compounds

Jurd (1996) investigated benzopyran derivatives including 2-methyl and 3-methylbenzopyrans for their anti-tumor properties. Among these, compounds with a 3,4,5-trimethoxyphenyl ring showed significant activity against various human cancer cell lines, highlighting their potential as anticancer agents Jurd.

PI3-Kinase Inhibition and C. elegans Longevity

Babar et al. (1999) examined the impact of 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) on Caenorhabditis elegans. They found that this compound, a PI3-kinase inhibitor, induces dauer formation, thermotolerance, and a slight increase in lifespan, suggesting its influence on stress resistance and longevity pathways in C. elegans Babar et al..

Cytotoxicity of 2-(N-cyclicamino)chromone Derivatives

Shi et al. (2018) conducted a study on the cytotoxicity of 15 2-(N-cyclicamino)chromone derivatives, including 7-Methoxy-2-(4-morpholinyl)-4H-1-benzopyran-4-one. They found significant tumor-specificity in these compounds, suggesting their potential as anticancer drugs Shi et al..

Enantioselective Inhibition of DNA-PK by Atropisomeric 8-arylchromen-4-ones

Cano et al. (2010) researched the enantioselective inhibition of DNA-dependent protein kinase (DNA-PK) using atropisomeric derivatives of 8-arylchromen-4-ones. They found significant differences in the potency of enantiomers, with only one being biologically active Cano et al..

Oxidative Stress and Apoptosis in H. Pylori Infected Cells

Oral et al. (2018) investigated the effects of Helicobacter pylori on AGS cells in the presence of the DSB repair inhibitor 8-(4-dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one (Nu7441). They observed increased oxidative stress and apoptosis in these cells, suggesting the compound's role in enhancing the adverse effects of H. pylori in cells with unrepaired DSBs Oral et al..

Synthesis and Biological Activity of DNA-PK Inhibitors

Cano et al. (2010) synthesized and evaluated a range of quinolin-4-one and pyridopyrimidin-4-one analogues as DNA-PK inhibitors. These compounds, including variations of the chromen-4-one chemotype, demonstrated potent inhibitory activity, highlighting their potential in potentiating ionizing radiation-induced cytotoxicity Cano et al..

properties

IUPAC Name

8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMULYFATHSZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462509
Record name 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

CAS RN

503468-95-9
Record name NU-7441
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503468959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NU-7441
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6ZJD5WGU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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